molecular formula C15H15N5OS B12206767 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide

Cat. No.: B12206767
M. Wt: 313.4 g/mol
InChI Key: HFVGMBISINYQAJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide is a heterocyclic compound that contains both a thiadiazole and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide typically involves the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with 5-ethyl-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole or quinoxaline moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Agrochemicals: It is investigated for its insecticidal and herbicidal properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(3-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide is unique due to the presence of both thiadiazole and quinoxaline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide

InChI

InChI=1S/C15H15N5OS/c1-4-13-19-20-15(22-13)18-14(21)10-5-6-11-12(7-10)17-9(3)8(2)16-11/h5-7H,4H2,1-3H3,(H,18,20,21)

InChI Key

HFVGMBISINYQAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=NC(=C(N=C3C=C2)C)C

Origin of Product

United States

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